2,3-Diethylquinoxaline-6-carboxylic acid

Description

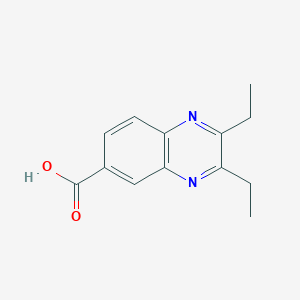

2,3-Diethylquinoxaline-6-carboxylic acid is a quinoxaline derivative characterized by ethyl substituents at the 2- and 3-positions of the aromatic ring and a carboxylic acid group at the 6-position. Quinoxalines are heterocyclic compounds with a bicyclic structure comprising two nitrogen atoms, known for their applications in medicinal chemistry, materials science, and agrochemical research .

Properties

IUPAC Name |

2,3-diethylquinoxaline-6-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-9-10(4-2)15-12-7-8(13(16)17)5-6-11(12)14-9/h5-7H,3-4H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPDTZYUTKIMTJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)C(=O)O)N=C1CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diethylquinoxaline-6-carboxylic acid typically involves the condensation of 2,3-diethylquinoxaline with carboxylic acid derivatives under specific reaction conditions. One common method includes the use of acetic acid as a solvent and a catalyst to facilitate the reaction .

Industrial Production Methods

Industrial production of 2,3-Diethylquinoxaline-6-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Diethylquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

2,3-Diethylquinoxaline-6-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, including drug development for various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,3-Diethylquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Alkyl vs. Halogenated Groups

2,3-Dimethylquinoxaline-6-carboxylic Acid

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- This may limit cellular uptake in biological applications but enhance solubility in polar solvents.

Methyl 2,3-Dichloro-6-quinoxalinecarboxylate

- Molecular Formula : C₁₀H₆Cl₂N₂O₂

- Molecular Weight : 257.07 g/mol

- Key Differences : Chlorine atoms introduce electron-withdrawing effects, increasing reactivity in electrophilic substitution reactions. The methyl ester group replaces the carboxylic acid, reducing hydrogen-bonding capacity and altering solubility profiles.

2,3-Bis(bromomethyl)quinoxaline-6-carboxylic Acid

- Molecular Formula : C₁₀H₈Br₂N₂O₂

- Molecular Weight : 356.00 g/mol (estimated)

- Key Differences : Bromomethyl groups act as leaving groups, making this compound a precursor in nucleophilic substitution reactions—unlike the diethyl derivative, which is more suited for coordination chemistry or as a ligand.

Ring Saturation and Functional Group Modifications

2,3-Dioxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid Hydrate

- Molecular Formula : C₉H₈N₂O₅ (hydrate)

- Molecular Weight : 224.17 g/mol

- The dioxo groups increase polarity, enhancing water solubility but possibly reducing blood-brain barrier penetration.

3-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

Data Table: Structural and Physicochemical Comparison

*Estimated based on structural analogs.

Biological Activity

2,3-Diethylquinoxaline-6-carboxylic acid is a compound belonging to the quinoxaline family, which has garnered attention due to its diverse biological activities. Quinoxalines are known for their potential therapeutic applications, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. This article explores the biological activity of 2,3-diethylquinoxaline-6-carboxylic acid, summarizing relevant research findings, case studies, and the compound's pharmacological implications.

The molecular formula of 2,3-diethylquinoxaline-6-carboxylic acid is . The compound features a carboxylic acid group that enhances its reactivity and biological activity. The structural representation can be summarized as follows:

- Chemical Structure :

Antibacterial Activity

Research indicates that derivatives of quinoxaline, including 2,3-diethylquinoxaline-6-carboxylic acid, exhibit significant antibacterial properties. In a study evaluating various quinoxaline derivatives, it was found that compounds with a carboxylic acid functional group showed enhanced activity against Gram-negative bacteria such as Pseudomonas aeruginosa and Klebsiella pneumoniae .

Table 1: Antibacterial Activity of Quinoxaline Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,3-Diethylquinoxaline-6-carboxylic acid | Pseudomonas aeruginosa | 12.5 µg/mL |

| Klebsiella pneumoniae | 15.0 µg/mL |

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against strains such as Candida albicans and Aspergillus niger. The screening of synthesized peptide derivatives of quinoxaline showed moderate to good antifungal effects .

Table 2: Antifungal Activity of Quinoxaline Derivatives

| Compound | Target Fungi | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2,3-Diethylquinoxaline-6-carboxylic acid | Candida albicans | 20.0 µg/mL |

| Aspergillus niger | 25.0 µg/mL |

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. In vitro studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines . The mechanism often involves the modulation of signaling pathways associated with cell survival and death.

Case Studies

- Antimicrobial Screening : A study conducted on synthesized quinoxaline derivatives demonstrated that modifications to the quinoxaline structure significantly impacted their antimicrobial efficacy. The study highlighted that introducing different substituents at specific positions on the quinoxaline ring could enhance antibacterial and antifungal activities .

- Molecular Docking Studies : Recent research utilized molecular docking techniques to evaluate the binding affinity of 2,3-diethylquinoxaline-6-carboxylic acid to various biological targets. The results indicated strong interactions with enzymes involved in bacterial metabolism and fungal growth, suggesting potential mechanisms for its observed biological activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.